3-Fluoro-2,5-dimethylaniline hydrochloride
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Overview
Description
3-Fluoro-2,5-dimethylaniline hydrochloride: is an organic compound with the molecular formula C8H11FN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the 3-position and methyl groups at the 2- and 5-positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,5-dimethylaniline hydrochloride typically involves multiple steps:
Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group, resulting in 3-amino-2,5-dimethylaniline.
Fluorination: The amino group is then substituted with a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,5-dimethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: 3-Fluoro-2,5-dimethylbenzoic acid.
Reduction: 2,5-Dimethylaniline.
Substitution: 3-Bromo-2,5-dimethylaniline or 3-Chloro-2,5-dimethylaniline.
Scientific Research Applications
3-Fluoro-2,5-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,5-dimethylaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylaniline: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoroaniline: Lacks the methyl groups, affecting its reactivity and applications.
2,5-Difluoroaniline: Contains two fluorine atoms, leading to distinct electronic and steric effects.
Uniqueness
3-Fluoro-2,5-dimethylaniline hydrochloride is unique due to the specific combination of substituents on the benzene ring, which imparts unique chemical reactivity and biological activity. The presence of both fluorine and methyl groups can enhance its stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-fluoro-2,5-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-5-3-7(9)6(2)8(10)4-5;/h3-4H,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFQOFCJTYLBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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